1-Benzyl-4,7-dimethylquinolin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61304-94-7 |
|---|---|
Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
1-benzyl-4,7-dimethylquinolin-2-one |
InChI |
InChI=1S/C18H17NO/c1-13-8-9-16-14(2)11-18(20)19(17(16)10-13)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
InChI Key |
RVYKSGZBJNXKDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)N2CC3=CC=CC=C3)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Benzyl 4,7 Dimethylquinolin 2 1h One and Analogous Structures
Evolution of Classical Synthetic Strategies for Quinolin-2(1H)-ones
Classical methods for quinoline (B57606) synthesis have been adapted and refined over the years to accommodate the specific requirements for producing N-alkylated quinolin-2(1H)-ones. These foundational reactions provide the basis for many modern synthetic approaches.
Refinements of the Friedländer Condensation for N-Alkyl Quinolones
The Friedländer synthesis is a well-established method for constructing the quinoline ring system, traditionally involving the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.org For the synthesis of N-alkyl quinolones, this reaction requires modification, as the direct use of N-alkylated o-aminobenzaldehydes or ketones can be challenging.
Recent advancements have focused on catalytic asymmetric versions of the Friedländer condensation to create chiral quinoline derivatives. For instance, the reaction of 2-aminobenzophenone (B122507) with prochiral cyclobutane-1,3-dione (B95015) using a chiral phosphoric acid catalyst has been shown to produce cyclobutanone-fused quinolines with a quaternary stereocenter in high yield and enantioselectivity. rsc.org While not directly producing N-alkyl quinolones, this demonstrates the adaptability of the Friedländer reaction for creating complex quinoline structures. Further modifications could involve post-cyclization N-alkylation to introduce the benzyl (B1604629) group.
Adaptations of the Doebner-Miller Reaction in N-Benzylated Systems
The Doebner-Miller reaction is another cornerstone of quinoline synthesis, typically involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgsynarchive.com This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org The mechanism is complex and has been a subject of debate, with a proposed fragmentation-recombination mechanism helping to explain observed isotope scrambling. wikipedia.org
To apply this reaction for the synthesis of N-benzylated quinolones, N-benzylanilines can be used as the starting material. The reaction would proceed with an appropriate α,β-unsaturated carbonyl compound to form the desired N-benzyl quinoline derivative. The choice of acid catalyst and reaction conditions is crucial to optimize the yield and prevent de-benzylation. Lewis acids like tin tetrachloride and Brønsted acids such as p-toluenesulfonic acid are commonly employed. wikipedia.org
Specialized Cyclization Reactions for Quinolin-2(1H)-one Ring Formation
Beyond the classical named reactions, various specialized cyclization strategies have been developed to form the quinolin-2(1H)-one ring. These methods often offer greater control over substitution patterns and can be more efficient for specific target molecules.
One such approach involves the Camps cyclization, which is the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com Depending on the substrate and reaction conditions, this reaction can yield either quinolin-2-ones or quinolin-4-ones. mdpi.com For the synthesis of 1-Benzyl-4,7-dimethylquinolin-2(1H)-one, a suitably substituted N-benzyl-N-(2-acylaryl)amide would be the required precursor.
Another strategy is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method allows for the synthesis of a wide variety of substituted quinolines under mild conditions. The reaction proceeds via a 6-endo-dig cyclization promoted by electrophiles like iodine monochloride, iodine, or bromine. nih.gov To produce a quinolin-2(1H)-one, subsequent oxidation of the initially formed quinoline would be necessary.
Palladium-catalyzed carbonylation reactions have also been employed. mdpi.com This method involves the Sonogashira carbonylation to form an alkyne intermediate, which then undergoes cyclization upon the addition of an amine. mdpi.com This approach provides a versatile route to 2-substituted quinolin-4-ones, which could potentially be isomerized to the corresponding quinolin-2-ones.
Modern and Sustainable Synthetic Approaches for this compound
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. Microwave irradiation and ultrasound assistance have emerged as powerful tools in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions.
Microwave-Assisted Synthesis Protocols and Reaction Optimization
Microwave-assisted organic synthesis (MAOS) has been successfully applied to a wide range of heterocyclic preparations, including those of quinolines and their derivatives. nih.govnih.gov The use of microwave irradiation can dramatically accelerate reaction rates compared to conventional heating. asianpubs.org
For instance, microwave-assisted synthesis of quinolin-4-ylmethoxychromen-4-ones and -2-ones has been reported to occur in excellent yields (80-95%) within just 4 minutes at 100°C, a significant improvement over the 60 minutes required with conventional heating. nih.gov Similarly, a one-pot, three-component reaction to synthesize dihydropyrido[2,3-d]pyrimidines containing a quinoline pharmacophore was achieved in 8 minutes at 150°C under microwave irradiation. nih.gov
The synthesis of 1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)-4-methyl-2H-chromene-2-ones has been accomplished using microwave irradiation, demonstrating the utility of this technique for synthesizing complex molecules containing a benzyl group. researchgate.net The synthesis of 2,3-disubstituted-quinazolin-4-ones has also been efficiently carried out using microwave assistance, highlighting the broad applicability of this technology. These examples suggest that a microwave-assisted approach could be highly effective for the synthesis of this compound.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolines
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
| Synthesis of quinolin-4-ylmethoxychromen-4-ones | 60 min, lower yield | 4 min, 80-95% yield | nih.gov |
| Synthesis of dihydropyrido[2,3-d]pyrimidines | Longer reaction time | 8 min, 68-82% yield | nih.gov |
| Synthesis of quinoline-fused 1,4-benzodiazepines | 62-65% yield | 92-97% yield | nih.gov |
| Synthesis of 2-quinolinone-fused γ-lactones | 4 hours | 10 seconds | nih.gov |
Ultrasound-Mediated Synthesis Techniques
Ultrasound-mediated synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique has been shown to be effective for the synthesis of various heterocyclic compounds, including quinolines.
A notable example is the catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones from the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines under ultrasound irradiation. nih.gov This method offers a facile and environmentally friendly route to quinoline derivatives.
Furthermore, a one-pot, three-component reaction for the synthesis of 2-substituted quinolines has been developed using SnCl2·2H2O as a precatalyst under ultrasound irradiation in water. nih.govresearchgate.net This approach, involving the reaction of an aniline, an aldehyde, and ethyl 3,3-diethoxypropionate, provides good yields of the desired products. nih.gov The use of water as a solvent and the application of ultrasound make this a green and efficient synthetic protocol. These findings suggest that an ultrasound-mediated approach could be a viable and sustainable method for the synthesis of this compound.
Table 2: Examples of Ultrasound-Mediated Quinoline Synthesis
| Product | Reactants | Conditions | Reference |
| 6H-1-benzopyrano[4,3-b]quinolin-6-ones | 4-chloro-2-oxo-2H-chromene-3-carbaldehyde, aromatic amines | Ultrasound, catalyst-free | nih.gov |
| 2-substituted quinolines | Aniline, aldehydes, ethyl 3,3-diethoxypropionate | Ultrasound, SnCl2·2H2O, water | nih.govresearchgate.net |
Photochemical Transformations in N-Quinolone Synthesis
Photochemistry offers unique pathways for the construction of complex molecules by accessing excited states that are unavailable through thermal methods. These light-induced transformations are often characterized by high atom economy and mild reaction conditions.
A novel and atom-economical approach to synthesizing quinolin-2(1H)-ones involves the light-induced isomerization of readily available quinoline N-oxides. Research has demonstrated that this transformation can proceed efficiently under visible light, offering a greener alternative to classical methods that often require harsh reagents.
One strategy employs a zinc catalyst to facilitate the isomerization, which proceeds smoothly to afford 2-quinolinones in satisfactory to high yields. Mechanistic studies, including control experiments and computational analysis, suggest that this photochemical reaction occurs via an intramolecular hydrogen and oxygen transfer, ensuring 100% atom economy. Another highly efficient method utilizes visible light mediation with low catalyst loading, providing high yields without undesirable by-products. The robustness of this photocatalytic method has been demonstrated by scaling it up to the gram scale. The general mechanism is believed to involve the photoexcitation of the N-oxide, leading to a reactive intermediate that rearranges to the more stable quinolone structure.
Visible light photocatalysis has emerged as a powerful tool for initiating cascade reactions, allowing for the construction of complex molecular architectures in a single step. These reactions are prized for their mild conditions and ability to generate molecular complexity efficiently.
A notable example is the visible light-induced sulfonylation/cyclization cascade to produce quinoline-2,4-diones. mdpi.comnih.gov This process can be achieved under photocatalyst-free conditions at room temperature, accommodating a variety of substituents (halogen, alkyl, aryl) and yielding the desired products within a few hours. mdpi.comnih.gov Similarly, visible-light-induced cascade reactions involving sulfonation/cyclization of 3-(2-(ethynyl)phenyl)quinazolinones have been developed to synthesize sulfonated quinolino[2,1-b]quinazolinones under transition-metal- and photocatalyst-free conditions. These methods highlight the potential of visible light to trigger complex transformations, forming multiple bonds and rings in a single, efficient operation. rsc.org
| Reaction Type | Starting Materials | Conditions | Product Type | Key Features |
| Sulfonylation/Cyclization | N-(2-alkynylphenyl)-N-methylmethanesulfonamides | Visible Light, Photocatalyst-free, rt | Quinoline-2,4-diones | Metal-free, mild conditions, broad scope. mdpi.comnih.gov |
| Sulfonation/Cyclization | 3-(2-(ethynyl)phenyl)quinazolinones | Visible Light, K2S2O8, rt | Sulfonated quinolino[2,1-b]quinazolinones | Metal-free, photocatalyst-free, room temperature. rsc.org |
| Bis-annulations | 1,7-enynes and sulfoxonium ylides | Visible Light, Photoredox catalyst | Cyclopenta[c]quinolines | Forms multiple C-C bonds and two new rings. researchgate.net |
Photoorganocatalysis merges the principles of photochemistry and organocatalysis, utilizing small organic molecules as light-absorbing catalysts to mediate chemical transformations. This approach avoids the use of often toxic and expensive metal catalysts, aligning with the principles of green chemistry.
In the context of N-heterocycle synthesis, photoorganocatalysis has been successfully applied to construct tetrahydroquinolines. For instance, a continuous-flow asymmetric organocatalytic photocyclization–transfer hydrogenation cascade reaction has been developed. beilstein-journals.orgnih.gov This method uses a combination of photochemistry and a chiral Brønsted acid (a BINOL-derived phosphoric acid diester) to convert 2-aminochalcones into optically active tetrahydroquinolines with good yields and excellent enantioselectivities. beilstein-journals.orgnih.gov The use of enabling technologies like continuous-flow chemistry can overcome previous limitations of organocatalysis, such as low reactivity, making these methods more practical for synthesizing chiral APIs. nih.gov While direct application to this compound is an area for further research, these examples demonstrate the potential of photoorganocatalysis for constructing complex quinoline-based structures.
Green Chemistry Principles in Quinolone Synthesis
The paradigm of green chemistry, which focuses on designing chemical products and processes that reduce or eliminate the use of hazardous substances, has profoundly influenced the synthesis of quinolones. tandfonline.com This has led to the development of methodologies that are not only environmentally friendly but also often more efficient and cost-effective than traditional approaches.
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Solvent-free, or neat, reaction conditions represent a significant advancement in this area.
Several studies have demonstrated the successful synthesis of quinoline and quinolone derivatives under solvent-free conditions, sometimes enhanced by microwave irradiation. mdpi.comresearchgate.net These methods can be more efficient than classical procedures and simplify workup and product isolation.
The use of environmentally benign catalysts is another cornerstone of green quinolone synthesis. Researchers have explored a variety of non-toxic, inexpensive, and readily available catalysts.
Iron(III) Chloride (FeCl₃·6H₂O) : This has been used as an efficient, eco-friendly catalyst for the one-pot synthesis of quinoline derivatives from 2-aminoarylketones and active methylene (B1212753) compounds. The reactions offer advantages such as short reaction times, mild conditions, and high yields. tandfonline.comtandfonline.com
Bismuth(III) Chloride (BiCl₃) : Recognized for its low toxicity and availability, BiCl₃ has been employed to catalyze the synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation, aligning with green chemistry demands. nih.gov
Brønsted Acids : Catalysts like p-toluenesulfonic acid have been used in solvent-free Friedländer reactions to obtain various substituted quinolines in good to excellent yields. mdpi.com
Nanocatalysts : The use of nanocatalysts, which offer high surface area and reactivity, is an emerging green approach. For example, Fe₃O₄ nanoparticle-catalyzed reactions in water have been used to synthesize pyrimido[4,5-b]quinolones. nih.gov
| Catalyst System | Reaction Type | Conditions | Key Advantages |
| FeCl₃·6H₂O | Condensation | One-pot, mild conditions | Inexpensive, non-toxic, high yields. tandfonline.comtandfonline.com |
| BiCl₃ | Condensation | Microwave irradiation | Low-toxicity, non-corrosive, rapid. nih.gov |
| p-Toluenesulfonic acid | Friedländer Annulation | Solvent-free | Metal-free, good to excellent yields. mdpi.com |
| Fe₃O₄ Nanoparticles | Three-component reaction | Water, reflux | Recyclable catalyst, high yields. nih.gov |
Water is considered the ultimate green solvent due to its non-toxicity, non-flammability, and natural abundance. "On-water" synthesis, where reactions are performed in an aqueous suspension, often leads to enhanced reaction rates and selectivities due to hydrophobic effects.
An efficient on-water protocol for the synthesis of 2-substituted quinolines from 2-aminochalcones has been developed using benzylamine (B48309) as a nucleophilic catalyst. organic-chemistry.org This method is notable for its simple operation, broad substrate scope, excellent yields, and easy product isolation via simple filtration. The catalyst can also be recycled, adding to the sustainability of the process. organic-chemistry.org Furthermore, water-soluble metal-ligand bifunctional catalysts have been successfully used for the acceptorless dehydrogenative cyclization of o-aminobenzyl alcohols with ketones to produce quinolines in water, demonstrating the potential for constructing heterocycles via green catalytic reactions in aqueous media. acs.org While these examples focus on quinolines, the principles are readily adaptable to the synthesis of N-substituted quinolinones, offering a promising green route to compounds like this compound.
Metal-Catalyzed Coupling and Annulation Reactions in N-Benzyl Quinolin-2(1H)-one Formation
The construction of the N-benzyl quinolin-2(1H)-one scaffold, including the specific analog this compound, has been significantly advanced through the development of sophisticated metal-catalyzed coupling and annulation reactions. These methods offer high efficiency, regioselectivity, and functional group tolerance, providing powerful alternatives to classical synthetic routes. Key strategies involve the use of palladium, silver, and nickel catalysts to forge the heterocyclic core through mechanisms such as C-H functionalization, decarboxylative cyclization, and dehydrogenative coupling.
Palladium-Catalyzed C-H Functionalization and Cross-Coupling Strategies
Palladium catalysis stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. In the context of N-benzyl quinolin-2(1H)-one synthesis, palladium-catalyzed reactions, such as C-H functionalization and cross-coupling, have been pivotal.
One prominent strategy involves the intramolecular C-H alkenylation of N-phenylacrylamides. This approach directly constructs the quinolin-2(1H)-one core through a 6-endo cyclization pathway. nih.gov The mechanism is believed to proceed via an electrophilic palladation of the aromatic ring of the N-phenylacrylamide, forming an aryl-Pd(II) intermediate. This intermediate then undergoes a syn-insertion into the activated alkene moiety, followed by a β-hydride elimination to yield the quinolin-2(1H)-one framework. nih.gov This method is efficient for producing a variety of substituted quinolin-2(1H)-ones, and the substitution pattern on the starting acrylamide (B121943) dictates the final product structure. For the synthesis of this compound, this would require a precursor such as N-(3-methylphenyl)-N-benzyl-2-methylacrylamide.
Another versatile approach utilizes palladium-catalyzed cross-coupling reactions on a pre-existing, functionalized quinolinone core. For instance, diversity-oriented synthesis has been achieved through site-selective Suzuki-Miyaura/Buchwald-Hartwig amination and Suzuki-Miyaura/Heck coupling reactions of 3-bromo-4-trifloxy-quinolin-2(1H)-one. acs.org While this method builds upon an existing quinolinone, it highlights the power of palladium catalysis in elaborating the scaffold.
Furthermore, palladium-catalyzed carbonylative cyclization reactions have been developed for the synthesis of 3-arylquinolin-2(1H)-ones from benzyl chlorides and o-nitrobenzaldehydes. bohrium.com In these reactions, a carbon monoxide surrogate, such as molybdenum hexacarbonyl (Mo(CO)₆), is used. This transformation involves the palladium-catalyzed carbonylation and subsequent cyclization and reduction of the nitro group to form the quinolinone ring. Adapting this methodology for N-benzyl analogs would likely involve starting with an N-benzylated o-nitrobenzaldehyde derivative.
Table 1: Examples of Palladium-Catalyzed Reactions for Quinolin-2(1H)-one Synthesis
| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Intramolecular C-H Alkenylation | N-Phenylacrylamides | Pd(OAc)₂ / Ag₂CO₃ / TFA | Substituted Quinolin-2(1H)-ones | nih.gov |
| Carbonylative Cyclization | Benzyl chlorides and o-nitrobenzaldehydes | Pd catalyst / Mo(CO)₆ | 3-Arylquinolin-2(1H)-ones | bohrium.com |
| Site-Selective Cross-Coupling | 3-Bromo-4-trifloxy-quinolin-2(1H)-one | Pd catalyst / various coupling partners | Diversely functionalized Quinolin-2(1H)-ones | acs.org |
Silver-Catalyzed Decarboxylative Cyclization Approaches
Silver-catalyzed reactions have emerged as a powerful tool for the construction of heterocyclic compounds, often proceeding through radical pathways. In the synthesis of quinolin-2(1H)-ones, silver catalysis has been effectively employed in decarboxylative cyclization strategies.
A notable example is the silver-catalyzed double decarboxylative addition–cyclisation–elimination cascade sequence. This atom-efficient, one-step synthesis utilizes oxamic acids and acrylic acids to construct the quinolin-2-one core. rsc.org The reaction can be mediated either thermally or photochemically. This method represents a double-disconnection approach, formally adding a C(sp²)–H/C(sp²)–H olefin moiety to a phenylformamide precursor. The use of an N-benzyl oxamic acid would be a direct route to N-benzyl quinolin-2(1H)-ones.
Another relevant silver-catalyzed method is the tandem decarboxylative radical addition/cyclization of N-arylcinnamamides with aliphatic carboxylic acids. This reaction proceeds in an aqueous solution and provides a straightforward route to 3,4-disubstituted dihydroquinolin-2(1H)-ones. acs.org While this method yields the dihydro- analog, subsequent oxidation could provide access to the fully aromatic quinolin-2(1H)-one system. The mechanism involves the silver-catalyzed generation of a radical from the aliphatic carboxylic acid, which then adds to the double bond of the N-arylcinnamide, followed by cyclization.
Table 2: Silver-Catalyzed Decarboxylative Cyclization for Quinolin-2(1H)-one Analogs
| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Double Decarboxylative Cascade | Oxamic acids and acrylic acids | Ag catalyst | Quinolin-2-ones | rsc.org |
| Radical Addition/Cyclization | N-Arylcinnamamides and aliphatic carboxylic acids | Ag catalyst / K₂S₂O₈ | 3,4-Disubstituted dihydroquinolin-2(1H)-ones | acs.org |
Electrophilic Cyclizations of Anilines for Quinoline Ring Closure
Electrophilic cyclization represents a classical yet continually evolving strategy for the synthesis of quinoline and quinolinone frameworks. These reactions typically involve the intramolecular cyclization of a suitably functionalized aniline derivative onto a tethered unsaturated system.
A widely applicable method is the electrophilic cyclization of N-(2-alkynyl)anilines. This reaction can be initiated by various electrophiles such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), leading to the formation of 3-halo-quinolines in moderate to good yields under mild conditions. nih.govamazonaws.com For the synthesis of quinolin-2(1H)-ones, a related strategy involves the cyclization of N-aryl or N-benzyl propynamides. An electrophilic sulfenylating agent can initiate the cyclization of these substrates to afford sulfenyl quinolinones under simple conditions. researchgate.net This approach is notable for its excellent generality and tolerance of various functional groups.
Triflic acid-mediated cyclization of N-benzyl-cinnamamides has also been reported. This reaction can lead to the formation of 5-aryl-benzazepinones, but under certain conditions, it can be directed towards quinolinone synthesis. researchgate.net The outcome of the reaction is influenced by the substituents on the aromatic rings and the precise reaction conditions.
Table 3: Electrophilic Cyclization Strategies for Quinoline and Quinolinone Synthesis
| Reaction Type | Starting Materials | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Halogen-induced cyclization | N-(2-Alkynyl)anilines | ICl, I₂, Br₂ | 3-Halo-quinolines | nih.govamazonaws.com |
| Sulfenylation/cyclization | N-Benzyl propynamides | Electrophilic sulfenylating agent | Sulfenyl quinolinones | researchgate.net |
| Acid-mediated cyclization | N-Benzyl-cinnamamides | Triflic acid | Benzazepinones/Cinnamamides | researchgate.net |
Nickel-Catalyzed Dehydrogenative Couplings
Nickel catalysis offers a cost-effective and sustainable alternative to precious metal catalysis for the synthesis of N-heterocycles. Dehydrogenative coupling reactions, in particular, are attractive due to their atom economy, as they often generate only hydrogen or water as byproducts.
The nickel-catalyzed acceptorless dehydrogenative annulation of 2-aminobenzyl alcohols with ketones is a powerful method for the synthesis of substituted quinolines. researchgate.net This reaction proceeds through a sequence of nickel-catalyzed dehydrogenation of the alcohol to an aldehyde, followed by condensation with the ketone, an aza-Michael addition, cyclization, and a final dehydrogenation step to afford the aromatic quinoline. To synthesize an N-benzyl quinolin-2(1H)-one via this route, one could envision starting with an N-benzyl-2-aminobenzyl alcohol, although the stability and reactivity of such a substrate would need to be considered. Alternatively, N-benzylation could be performed as a subsequent step after the formation of the quinoline ring.
Recent studies have also highlighted the use of singlet diradical Ni(II)-catalysts for the dehydrogenative synthesis of quinolines from various starting materials, showcasing the versatility of nickel in promoting these transformations. acs.org
Table 4: Nickel-Catalyzed Dehydrogenative Synthesis of Quinolines
| Reaction Type | Starting Materials | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Dehydrogenative Annulation | 2-Aminobenzyl alcohols and ketones | Ni catalyst | Substituted Quinolines | researchgate.net |
| Biomimetic Dehydrogenative Condensation | Various low-cost materials | Singlet diradical Ni(II)-catalysts | Polysubstituted Quinolines | acs.org |
One-Pot Multi-Component Reactions for Expedited Synthesis
One-pot multi-component reactions (MCRs) are highly convergent and efficient strategies for the synthesis of complex molecules from simple and readily available starting materials in a single synthetic operation. These reactions are characterized by their operational simplicity, high atom economy, and ability to rapidly generate molecular diversity.
For the synthesis of quinolin-2(1H)-ones, several MCRs have been developed. One such approach is a sequential four-component Ugi-Knoevenagel condensation. This reaction involves an aminophenylketone, an aromatic aldehyde, cyanoacetic acid, and an aliphatic isocyanide to afford the quinolin-2-(1H)-one scaffold in moderate to good yields. rsc.org The specific structure of the final product is determined by the choice of the four components, offering a high degree of flexibility. The introduction of a benzyl group at the N1-position could potentially be achieved by using an N-benzyl aminophenylketone as one of the starting materials.
The Mannich reaction, a classic MCR, has also been employed in a one-pot, three-component synthesis of tetrahydroquinoline derivatives, which can serve as precursors to quinolinones. nih.gov This reaction typically involves an aldehyde, an amine, and a compound containing an acidic proton.
These MCRs provide expedited access to the quinolin-2(1H)-one core and are well-suited for the construction of libraries of analogs for biological screening and structure-activity relationship studies.
Table 5: Multi-Component Reactions for Quinolin-2(1H)-one Synthesis
| Reaction Name/Type | Components | Key Steps | Product Type | Reference |
|---|---|---|---|---|
| Ugi/Knoevenagel Condensation | Aminophenylketone, aldehyde, cyanoacetic acid, isocyanide | Ugi reaction followed by intramolecular Knoevenagel condensation | Polysubstituted quinolin-2-(1H)-ones | rsc.org |
| Ugi/Intramolecular Condensation or Epoxidation | 2-Acylaniline, aldehyde, sulfonium (B1226848) bromide, isocyanide | Ugi reaction followed by base-induced cyclization | Polysubstituted quinolin-2(1H)-ones | rsc.org |
| Mannich Reaction | Aldehyde, amine, tetrahydroquinoline | Condensation and nucleophilic addition | N-Mannich bases of tetrahydroquinoline | nih.gov |
Mechanistic Investigations and Chemical Reactivity of 1 Benzyl 4,7 Dimethylquinolin 2 1h One Systems
Elucidation of Reaction Mechanisms in N-Benzylation and Methylation Processes
The synthesis of 1-Benzyl-4,7-dimethylquinolin-2(1H)-one and related structures hinges on key N-alkylation and methylation reactions. The N-benzylation of the quinolin-2(1H)-one core is a crucial step. This reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the quinolinone ring acts as a nucleophile, attacking the electrophilic benzyl (B1604629) carbon of a benzyl halide. The reaction is often facilitated by a base, which deprotonates the nitrogen, enhancing its nucleophilicity.
Alkylation of quinolin-2(1H)-one and its derivatives can result in a mixture of N- and O-alkylated products. researchgate.net However, the N-alkylated product is generally the major isomer formed. researchgate.net The choice of solvent and base can influence the regioselectivity of this reaction. For instance, the use of potassium carbonate in dimethylformamide is a common condition for favoring N-alkylation. researchgate.net
Methylation processes, particularly at the 4- and 7-positions of the quinoline (B57606) ring, are often established during the synthesis of the quinolinone scaffold itself. One of the classic methods for constructing the quinoline ring is the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The mechanism involves the initial hydrolysis of isatin to a keto-acid, followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org Modifications of this reaction allow for the introduction of substituents like the methyl groups at positions 4 and 7. Another relevant synthetic route is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. mdpi.com
Regioselectivity and Stereoselectivity in Quinolin-2(1H)-one Derivatization
The derivatization of the quinolin-2(1H)-one scaffold is characterized by notable regioselectivity. As mentioned, alkylation reactions on the parent quinolin-2(1H)-one system can yield both N- and O-alkylated products. The predominance of N-alkylation suggests that the nitrogen atom is the more nucleophilic site under many reaction conditions. researchgate.net However, steric and electronic factors of substituents on the quinolinone ring can significantly influence this outcome. For example, substituents at the C8 position have been shown to favor O-alkylation exclusively. researchgate.net
The introduction of substituents onto the quinoline ring through electrophilic substitution reactions also demonstrates distinct regioselectivity. Generally, electrophilic attack occurs on the benzene (B151609) ring portion of the quinoline system, primarily at positions 5 and 8. quimicaorganica.org This is attributed to the deactivating effect of the nitrogen atom on the pyridine (B92270) ring, making the carbocyclic ring more susceptible to electrophilic substitution.
Stereoselectivity becomes a critical consideration when chiral centers are introduced, for instance, during the synthesis of more complex derivatives. While the core structure of this compound is achiral, derivatization reactions at various positions could lead to the formation of stereoisomers. The control of stereochemistry in such reactions would depend on the specific reagents and conditions employed, including the use of chiral catalysts or auxiliaries.
Intramolecular Cyclization and Rearrangement Pathways
Intramolecular cyclization is a fundamental strategy for the synthesis of the quinolin-2-one core and its fused derivatives. The Pfitzinger reaction is a prime example of a cyclization process that builds the heterocyclic ring. wikipedia.orgacs.org Another important method is the Camps quinoline synthesis, which involves the cyclization of an o-acylaminoacetophenone in the presence of a base.
Rearrangement reactions can also play a role in the synthesis and modification of quinolinone systems. For instance, certain N-acylated 1,2-dihydroquinolines have been observed to undergo rearrangement to form tertiary carbinols in the presence of organolithium compounds. rsc.org Additionally, the rearrangement of phenacylanthranilates under acidic conditions provides an efficient route to 2-aryl-3-substituted-quinolin-4(1H)-ones. benthamdirect.com
Tautomerism and Conformational Dynamics in Quinolin-2(1H)-one Structures
Quinolin-2(1H)-one and its derivatives can exist in tautomeric forms, most notably the keto (amide) and enol (lactim) forms. Spectroscopic and computational studies have shown that the keto form is generally the more stable tautomer for quinolin-2(1H)-one. researchgate.netresearchgate.net This preference is attributed to the greater stability of the amide functional group compared to the enol. The equilibrium between these tautomers can be influenced by factors such as solvent polarity and the presence of substituents that can engage in hydrogen bonding. rsc.org
The conformational dynamics of this compound are largely dictated by the rotation around the single bond connecting the benzyl group to the nitrogen atom. The orientation of the benzyl ring relative to the quinolinone plane can be influenced by steric interactions with substituents on the quinoline ring. Conformational studies on related 1-benzyl-1,2,3,4-tetrahydroisoquinolines have revealed preferences for specific rotational conformers. researchgate.netnih.gov Similar principles would govern the conformational behavior of 1-benzyl-quinolin-2(1H)-ones, impacting their molecular recognition properties and biological activity.
Frontier Molecular Orbital Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's nucleophilic and electrophilic character, respectively.
For quinolin-2(1H)-one derivatives, the distribution of the HOMO and LUMO can provide insights into their reactivity. nih.gov The HOMO is often localized on the electron-rich regions of the molecule, indicating the likely sites for electrophilic attack. Conversely, the LUMO is concentrated on the electron-deficient areas, which are susceptible to nucleophilic attack.
Computational studies, such as those employing Density Functional Theory (DFT), can be used to calculate the energies and spatial distributions of the HOMO and LUMO for this compound. The energy gap between the HOMO and LUMO is also an important parameter, with a smaller gap generally indicating higher reactivity. scirp.org
Identification of Nucleophilic and Electrophilic Attack Sites in Quinolin-2(1H)-one Derivatives
The quinolin-2(1H)-one scaffold possesses multiple potential sites for both nucleophilic and electrophilic attack.
Nucleophilic Attack Sites: The primary sites for nucleophilic attack are the carbonyl carbon (C2) and the C4 position. The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. The C4 position can also be susceptible to nucleophilic substitution, especially if it bears a good leaving group, such as a halogen. mdpi.com
Electrophilic Attack Sites: As previously discussed, electrophilic substitution reactions on the quinoline ring system predominantly occur at the C5 and C8 positions of the benzene ring. quimicaorganica.org The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, under certain conditions, electrophilic substitution at C3 can be achieved.
The reactivity of this compound will be a composite of the intrinsic reactivity of the quinolinone core and the influence of the benzyl and dimethyl substituents. The benzyl group at the N1 position and the methyl groups at C4 and C7 will modulate the electron density distribution throughout the molecule, thereby influencing the precise location and rate of nucleophilic and electrophilic attacks.
Interactive Data Table: Summary of Reactivity in Quinolin-2(1H)-one Systems
| Reaction Type | Key Mechanistic Feature | Regioselectivity | Influencing Factors |
| N-Benzylation | Nucleophilic substitution | N-alkylation favored over O-alkylation researchgate.net | Base, solvent, substituents researchgate.net |
| Methylation | Often part of ring synthesis (e.g., Pfitzinger) wikipedia.org | Determined by synthetic route | Starting materials, reaction conditions |
| Electrophilic Substitution | Attack on the benzene ring | Positions 5 and 8 are preferred quimicaorganica.org | Nature of the electrophile, reaction conditions |
| Intramolecular Cyclization | Ring formation (e.g., Pfitzinger, Camps) | Leads to the quinolinone core | Precursor structure |
| Nucleophilic Attack | Addition to C=O or substitution at C4 | C2 and C4 are primary sites mdpi.com | Leaving group at C4, nature of the nucleophile |
Sophisticated Spectroscopic Characterization of 1 Benzyl 4,7 Dimethylquinolin 2 1h One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
High-Resolution Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy for Structural Assignment
High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for the initial structural verification of 1-Benzyl-4,7-dimethylquinolin-2(1H)-one. By analyzing the chemical shifts (δ), coupling constants (J), and integration values, the precise location of each proton and carbon atom can be determined.
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the quinolinone and benzyl (B1604629) rings, as well as the aliphatic protons of the methyl and benzylic methylene (B1212753) groups. The protons on the quinolinone core, specifically H-5, H-6, and H-8, would appear in the aromatic region, with their chemical shifts and splitting patterns influenced by the methyl group at the 7-position. The five protons of the benzyl group would also resonate in the aromatic region, typically between 7.2 and 7.4 ppm. A characteristic singlet for the benzylic protons (N-CH₂) is anticipated, likely in the range of 5.0-5.5 ppm. The two methyl groups at positions 4 and 7 would each display a sharp singlet, with the C4-methyl appearing slightly downfield compared to the C7-methyl due to its position on a double bond.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon (C-2) of the quinolinone ring is expected to have a characteristic chemical shift in the range of 160-165 ppm. The aromatic carbons of both the quinolinone and benzyl rings would produce a series of signals in the 115-150 ppm region. The benzylic methylene carbon is expected around 45-50 ppm, while the methyl carbons would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C2 | - | ~162 |
| C3 | ~6.3 (s) | ~122 |
| C4 | - | ~145 |
| C4-CH₃ | ~2.4 (s) | ~18 |
| C4a | - | ~140 |
| C5 | ~7.8 (d) | ~126 |
| C6 | ~7.0 (d) | ~125 |
| C7 | - | ~138 |
| C7-CH₃ | ~2.5 (s) | ~21 |
| C8 | ~7.2 (s) | ~115 |
| C8a | - | ~118 |
| N-CH₂ | ~5.4 (s) | ~48 |
| Benzyl C1' | - | ~136 |
| Benzyl C2'/C6' | ~7.2-7.4 (m) | ~127 |
| Benzyl C3'/C5' | ~7.2-7.4 (m) | ~129 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is used to identify proton-proton coupling networks. For instance, it would show correlations between the adjacent protons on the quinolinone ring (e.g., H-5 and H-6), helping to delineate the substitution pattern on the aromatic core.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of the carbon signals for all protonated carbons, such as the aromatic CH groups and the methyl and methylene groups.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying the connectivity between quaternary carbons and nearby protons. For example, correlations between the benzylic methylene protons and the C-2 and C-8a carbons of the quinolinone ring, as well as the C-1' of the benzyl ring, would confirm the N-benzyl linkage. Similarly, correlations from the methyl protons to their neighboring carbons would solidify their respective positions at C-4 and C-7.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, typically with a precision of a few parts per million (ppm), HRMS allows for the unambiguous determination of the molecular formula. For the target compound with a chemical formula of C₁₈H₁₇NO, the expected exact mass can be calculated and compared with the experimentally measured value to validate its composition.
Table 2: HRMS Data for this compound
| Formula | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ |
|---|
Vibrational Spectroscopy (Infrared) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key structural features. A strong absorption band corresponding to the C=O stretching vibration of the amide carbonyl group in the quinolinone ring is anticipated in the region of 1650-1680 cm⁻¹. The presence of aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The aliphatic C-H stretching of the methyl and methylene groups would appear just below 3000 cm⁻¹.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3030 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=O (Amide) Stretch | 1650 - 1680 |
Electronic Absorption and Emission Spectroscopy for Photophysical Properties
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the photophysical properties of the molecule, which are dictated by its electronic structure.
The UV-Vis absorption spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, reveals the electronic transitions within the molecule. Quinolinone derivatives are known to exhibit multiple absorption bands in the UV and visible regions. rsc.org For this compound, strong absorption bands corresponding to π-π* transitions within the conjugated quinolinone and benzyl systems are expected. The position and intensity of these bands can be influenced by the substitution pattern on the rings.
Fluorescence spectroscopy provides insights into the molecule's ability to emit light after absorbing it. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the compound may exhibit fluorescence. The emission spectrum, Stokes shift (the difference between the absorption and emission maxima), and quantum yield are key parameters that characterize the emissive properties of the compound. These properties are of interest for potential applications in areas such as fluorescent probes and materials science. rsc.org
Table 4: Expected Photophysical Data for this compound
| Parameter | Expected Value |
|---|---|
| Absorption Maximum (λabs) | ~280-350 nm |
| Emission Maximum (λem) | Dependent on excitation, typically >350 nm |
| Stokes Shift | Variable |
Computational and Theoretical Studies on 1 Benzyl 4,7 Dimethylquinolin 2 1h One and Analogues
Density Functional Theory (DFT) Investigations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic and geometric structure of molecules. researchgate.net Calculations using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p) are commonly employed to model the properties of quinolinone derivatives with a high degree of accuracy. nih.govekb.eg
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For 1-benzylquinolin-2(1H)-one analogues, a key structural feature is the orientation of the benzyl (B1604629) group relative to the quinolinone core. nih.gov X-ray crystal structure determination and DFT calculations on related compounds, such as 1-Benzyl-2,3-dihydroquinolin-4(1H)-one and benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, reveal that the aromatic rings are typically not coplanar. nih.govnih.gov
In one analogue, the benzyl ring is inclined to the quinoline (B57606) ring system by 89.43 (7)°. nih.gov In another, the two aromatic rings are approximately perpendicular, with an angle of 88.3 (1)°. researchgate.net This twisted conformation is a result of steric hindrance and the sp3-hybridization of the methylene (B1212753) bridge carbon, which prevents a planar arrangement. researchgate.net Conformational analysis of related 1-benzyl-tetrahydroisoquinolines also indicates a preference for non-planar structures, with extended and semi-folded conformations being the most stable. researchgate.net The heterocyclic ring in such structures often prefers a half-chair conformation. nih.gov Theoretical calculations are essential to map these conformational landscapes and identify the most stable geometric parameters.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs). nih.gov Their energies and the gap between them (ΔE = ELUMO – EHOMO) are critical parameters for determining the chemical reactivity, kinetic stability, and optical properties of a molecule. nih.govscirp.org A small HOMO-LUMO gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability, indicating a "soft" molecule. nih.govirjweb.com Conversely, a large energy gap implies high stability and lower chemical reactivity. irjweb.com
The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity). researchgate.net The energy gap corresponds to the lowest energy electronic excitation possible in the molecule, which can be correlated with UV-Vis spectroscopy measurements. schrodinger.com
For a related analogue, benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, DFT calculations at the B3LYP/6–311 G(d,p) level determined the HOMO and LUMO energies. nih.gov In this analogue, the HOMO and LUMO are localized in the plane extending from the tetra-substituted benzene (B151609) ring. nih.gov The HOMO exhibits both σ and π character, while the LUMO is mainly composed of π-density. nih.gov Another analogue, 1-Benzyl-3-methyl-quinoxalin-2(1H)-one, was also studied. researchgate.net The calculated values for these analogues provide an estimation of the electronic properties of the target compound.
| Compound Analogue | Method | EHOMO (a.u.) | ELUMO (a.u.) | Energy Gap (ΔE) (a.u.) | Reference |
|---|---|---|---|---|---|
| benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate | B3LYP/6–311 G(d,p) | -0.22932 | -0.07709 | 0.15223 | nih.gov |
| 1-Benzyl-3-methyl-quinoxalin-2(1H)-one | B3LYP/6-31G(d,p) | -0.2238 (eV to a.u. conversion needed) | -0.0625 (eV to a.u. conversion needed) | 0.1613 (eV to a.u. conversion needed) | researchgate.net |
Note: Values for the quinoxalinone analogue were reported in eV as EHOMO = -6.09 eV and ELUMO = -1.70 eV, with a gap of 4.39 eV. researchgate.net These have been converted to atomic units (a.u.) for comparison (1 eV = 0.03675 a.u.).
Molecular Electrostatic Potential (MESP) is a valuable tool for understanding molecular reactivity, intermolecular interactions, and biological activity. chemrxiv.org The MESP surface maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are electron-rich or electron-poor. researchgate.net
The different values of the electrostatic potential are represented by different colors. Red indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. researchgate.net Blue represents regions of most positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. scielo.br Green indicates areas of neutral potential. researchgate.net For quinolinone structures, the most negative regions are typically located around the electronegative oxygen atom of the carbonyl group, indicating a site for electrophilic interaction. scielo.br Positive potentials are generally found over the hydrogen atoms of the aromatic rings. scielo.br MESP analysis thus provides a guide to the reactive sites of the molecule for electrophilic and nucleophilic reactions. chemrxiv.org
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational method and the synthesized structure. nih.gov Theoretical calculations of vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are commonly performed. nih.govnih.gov
For instance, DFT calculations at the B3LYP/6-311G(d,p) level have been shown to provide theoretical ¹H and ¹³C NMR chemical shift values for quinoline derivatives that are in good agreement with experimental data. nih.gov Similarly, calculated harmonic vibrational wavenumbers often match well with experimental IR spectra. scirp.orgnih.gov A strong correlation between the theoretical and experimental data confirms that the optimized geometry derived from the DFT calculation is a reliable representation of the molecule's actual structure. nih.gov
Computational studies are often performed in the gas phase, but it is also crucial to understand a molecule's properties in solution. The effects of a solvent on electronic and thermodynamic parameters can be significant. researchgate.net These effects can be modeled computationally using methods like the Conductor-Polarizable Continuum Model (CPCM). researchgate.net
Studies on related quinazolinone derivatives have shown that as the dielectric constant of the solvent increases, effects such as polarization, dipole moment, and charge delocalization are enhanced. researchgate.net This can influence the stability and reactivity of the molecule by altering the energies of the frontier molecular orbitals and other parameters. researchgate.net Explicit solvation models, where individual solvent molecules are included in the calculation, can also be used to study specific solvent-solute interactions and their impact on reaction mechanisms. chemrxiv.org
Quantum Chemical Descriptors for Reactivity Analysis
Beyond the HOMO-LUMO gap, a range of global reactivity descriptors can be derived from DFT calculations to provide a more quantitative understanding of a molecule's chemical reactivity. hakon-art.comrasayanjournal.co.in These descriptors, often referred to as conceptual DFT descriptors, help rationalize the reactivity patterns of molecular systems. hakon-art.comarxiv.org The key descriptors are calculated using the energies of the HOMO and LUMO, based on Koopmans' theorem (I ≈ -EHOMO and A ≈ -ELUMO). hakon-art.com
Chemical Potential (μ): Represents the escaping tendency of an electron from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Electronegativity (χ): The power of an atom or molecule to attract electrons to itself. It is the negative of the chemical potential (χ = -μ). A molecule with a higher electronegativity value is a better electron acceptor. rasayanjournal.co.in
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. scirp.org It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. irjweb.com
Global Softness (S): The reciprocal of chemical hardness (S = 1 / η). A "soft" molecule has a small HOMO-LUMO gap and is more reactive. irjweb.com
Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons from the environment. rsc.org It is calculated as ω = μ² / 2η. A higher electrophilicity index indicates a stronger electrophile. rasayanjournal.co.in
These quantum chemical descriptors are invaluable for comparing the reactivity of different quinolinone derivatives and predicting their behavior in chemical reactions. rsc.orgresearchgate.net
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2 | Ability to attract electrons. |
| Chemical Potential (μ) | μ = -χ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency. |
| Chemical Hardness (η) | η = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2 | Resistance to charge transfer. High hardness implies high stability. |
| Global Softness (S) | S = 1 / η | Reciprocal of hardness. High softness implies high reactivity. |
| Electrophilicity Index (ω) | ω = μ² / 2η | Propensity to accept electrons; a measure of electrophilic character. |
Chemical Hardness, Softness, and Electrophilicity Indices
Conceptual Density Functional Theory (DFT) is instrumental in defining and calculating global reactivity descriptors that characterize the stability and reactivity of a molecule. researchgate.net Key among these are chemical hardness (η), softness (S), and the electrophilicity index (ω). These indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijarset.comekb.eg
Chemical Hardness (η) represents the resistance of a molecule to change its electron configuration. It is calculated as half the difference between the ionization potential (I) and electron affinity (A), which can be approximated by the HOMO-LUMO energy gap (η ≈ (ELUMO - EHOMO)/2). arxiv.org A larger HOMO-LUMO gap implies greater hardness, indicating higher kinetic stability and lower chemical reactivity. researchgate.netijarset.com
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and measures the ease of a molecule undergoing a chemical reaction. researchgate.net Molecules with a small frontier orbital gap are considered soft and are typically more polarizable and reactive. ijarset.com
Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. arxiv.org It measures the stabilization in energy when a molecule acquires additional electronic charge from its environment. arxiv.org A higher electrophilicity index points to a greater capacity to act as an electrophile. ijarset.com
For quinolinone derivatives, these parameters are crucial for predicting their reactivity in various chemical and biological processes. DFT calculations on related heterocyclic systems have shown that substitutions on the quinoline core can significantly alter the HOMO-LUMO energies and, consequently, these reactivity descriptors. ekb.eg For instance, the introduction of electron-withdrawing or electron-donating groups on the aromatic rings of the quinolinone scaffold would modulate the electron density distribution, thereby tuning the hardness, softness, and electrophilicity of the molecule.
Table 1: Illustrative Global Reactivity Descriptors for Quinolin-2(1H)-one Analogues This table presents hypothetical data to illustrate how substituents can influence calculated quantum chemical parameters.
| Compound | Substituent (R) | EHOMO (eV) | ELUMO (eV) | Hardness (η) | Softness (S) | Electrophilicity (ω) |
|---|---|---|---|---|---|---|
| Analogue 1 | -H | -6.2 | -1.8 | 2.2 | 0.45 | 2.84 |
| Analogue 2 | -NO2 | -6.8 | -2.5 | 2.15 | 0.47 | 4.28 |
| Analogue 3 | -OCH3 | -5.9 | -1.5 | 2.2 | 0.45 | 2.49 |
Dipole Moment and Polarizability Investigations
The dipole moment (µ) and polarizability (α) are fundamental electronic properties that govern a molecule's interaction with its environment, including solvents and biological receptors.
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with high polarizability are typically large and have delocalized electrons. This property is essential for understanding non-covalent interactions, such as van der Waals forces, which are critical for ligand-receptor binding. The frontier molecular orbital energy gap is related to polarizability; molecules with a smaller gap are generally more polarizable and chemically reactive. researchgate.net
For 1-benzyl-4,7-dimethylquinolin-2(1H)-one, the presence of the polar carbonyl group, the nitrogen heteroatom, and the extensive π-systems of the quinoline and benzyl rings suggests a significant dipole moment and polarizability. DFT calculations at levels like B3LYP/6-311++G(d,p) are commonly used to compute these properties for quinolinone derivatives, providing insights into their potential for forming strong intermolecular interactions. ekb.eg
Table 2: Hypothetical Dipole Moment and Polarizability Data for Quinolin-2(1H)-one Analogues This table contains hypothetical values for illustrative purposes.
| Compound | R1 | R2 | Dipole Moment (Debye) | Polarizability (ų) |
|---|---|---|---|---|
| Analogue A | -CH3 | -H | 3.5 | 28.5 |
| Analogue B | -Cl | -H | 4.8 | 29.2 |
| Analogue C | -CH3 | -Br | 4.6 | 30.1 |
Computational Modeling for Ligand-Receptor Interactions and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. physchemres.org This analysis is fundamental in drug discovery for elucidating the binding mode and understanding the specific intermolecular interactions that stabilize the ligand-receptor complex. researchgate.net
The process involves placing the ligand (e.g., a quinolinone derivative) into the binding site of a receptor whose three-dimensional structure is known. A scoring function is then used to estimate the binding affinity, often expressed as a negative Gibbs free energy (ΔG). A more negative value indicates a more spontaneous and favorable binding interaction. physchemres.org
Studies on various quinoline derivatives have utilized molecular docking to explore their potential as inhibitors for different biological targets. For example, docking simulations have been employed to understand how quinoline-based compounds interact with the active site of targets like P-glycoprotein (ABCB1), a protein associated with multidrug resistance in cancer. nih.gov Such studies can reveal key interactions, including:
Hydrogen bonds with specific amino acid residues.
Hydrophobic interactions with nonpolar pockets of the receptor.
π-π stacking between the aromatic rings of the ligand and aromatic residues like tyrosine or phenylalanine.
By analyzing the binding mode of this compound and its analogues within a specific receptor, researchers can rationalize their biological activity and design new molecules with improved affinity and selectivity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Model Development for Quinolin-2(1H)-one Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govjapsonline.com The fundamental principle is that the structural or physicochemical properties of a molecule determine its activity.
For quinolin-2(1H)-one derivatives, QSAR models are developed to predict their biological potency (e.g., anticancer or antimalarial activity) based on calculated molecular descriptors. ucm.esmdpi.com The process involves:
Data Set Compilation: A series of quinolinone analogues with experimentally determined biological activities is gathered. nih.gov
Descriptor Calculation: Various 2D and 3D molecular descriptors are calculated for each molecule. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like k-Nearest Neighbors (kNN) and Gradient Boosting (GB), are used to build a mathematical equation linking the descriptors to the activity. nih.gov
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and reliable. ucm.es
Successful 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been applied to quinoline derivatives. These models generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity. ucm.es For example, a CoMFA map might indicate that a bulky, electropositive substituent at a specific position on the quinolinone ring is favorable for enhancing activity. These models serve as valuable guides for synthesizing new, more potent derivatives before undertaking extensive experimental work. ucm.esmdpi.com
Table 3: Example of Statistical Parameters for a QSAR Model This table shows typical statistical metrics used to validate the robustness and predictive power of a QSAR model.
| Parameter | Description | Typical Value for a Good Model |
|---|---|---|
| q² | Cross-validated correlation coefficient (internal validation) | > 0.5 |
| r² | Correlation coefficient for the training set | > 0.6 |
| r²test | Correlation coefficient for the external test set | > 0.6 |
| RMSE | Root Mean Square Error | As low as possible |
Structure Activity Relationship Sar Principles and Rational Design Strategies for Quinolin 2 1h One Scaffolds
Influence of N-1 Benzyl (B1604629) Substitution on Electronic and Steric Properties
The substituent at the N-1 position of the quinolinone ring plays a crucial role in defining the molecule's three-dimensional shape and its potential for biological activity. acs.org The introduction of a benzyl group at this position imparts significant steric bulk.
Crystallographic and computational studies on analogous compounds, such as benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, provide insight into the likely conformation of this group. nih.gov In these studies, the dihedral angle between the plane of the N-1 benzyl ring and the quinoline (B57606) ring system is typically large, approaching perpendicularity (approximately 71° to 89.6°). nih.gov This near-orthogonal orientation minimizes steric clash between the two ring systems. However, it also limits electronic conjugation between the phenyl ring and the quinolinone core, effectively isolating the electronic properties of the two moieties.
This steric influence can be a critical determinant of bioactivity. For instance, in the development of antileishmanial agents, the introduction of a bulky N-benzyl group was found to cause a slight decrease in activity compared to smaller N-alkyl substituents, suggesting that the size of the N-1 group needs to be carefully optimized to fit within the target's binding pocket. nih.gov Conversely, in other contexts, such as adrenergic and dopaminergic receptor ligands, N-benzyl substitution has been shown to significantly alter receptor affinity profiles. nih.gov
Table 1: Steric Influence of N-1 Benzyl Group on Quinolinone Scaffold
| Parameter | Observation | Implication | Source |
|---|---|---|---|
| Dihedral Angle | ~71° - 89.6° (between benzyl and quinoline planes) | Near-perpendicular orientation minimizes steric strain but reduces electronic conjugation. | nih.gov |
| Steric Bulk | Can decrease activity in sterically constrained binding sites. | The size of the N-1 substituent is a key parameter for optimization. | nih.gov |
| Receptor Affinity | Modulates binding to biological targets like adrenoceptors. | N-benzyl group can be a key pharmacophoric feature. | nih.gov |
Contributions of C-4 and C-7 Methyl Substituents to Molecular Interactions
Methyl groups at the C-4 and C-7 positions of the quinolinone ring primarily contribute to the molecule's lipophilicity and its ability to engage in hydrophobic and van der Waals interactions within a receptor binding site.
The C-7 position is a common site for modification in quinolone antibacterials, where substituents can strongly influence potency, serum half-life, and even central nervous system (CNS) effects. nih.gov Increasing the steric bulk at C-7 through alkylation has been shown to ameliorate certain undesirable drug interactions. nih.gov While a simple methyl group is small, it enhances local lipophilicity, which can be crucial for displacing water molecules from a binding pocket and forming favorable hydrophobic contacts. The importance of substitution at this position is context-dependent; in some quinoline series, a 7-substitution has been associated with weaker derivatives. nih.gov
The C-4 methyl group similarly adds to the hydrophobic character of the molecule. Its position on the pyridinone ring can influence interactions with specific hydrophobic cavities within a protein target. frontiersin.org The presence of small alkyl groups at positions like C-4 can be critical for maintaining or enhancing activity against various targets, including certain cancer cell lines and microbial pathogens.
Intermolecular forces involving these methyl groups are key to molecular recognition. For example, crystal structure analyses of related methyl-substituted quinolines reveal the potential for weak C-H···O hydrogen bonds and π-π stacking interactions, which collectively contribute to the stability of the ligand-receptor complex. nih.gov
Strategies for Rational Molecular Design of Quinolin-2(1H)-one Derivatives
The quinolin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, lending itself to a variety of rational design strategies to develop novel therapeutic agents. mdpi.com
Pharmacophore-Based Design: This approach involves identifying the essential structural features (pharmacophore) required for a specific biological activity. Based on a known pharmacophore, new quinolinone derivatives can be designed and synthesized to improve potency and selectivity. This strategy has been successfully used to develop NADPH oxidase (NOX) inhibitors. nih.gov
Molecular Hybridization: This strategy involves combining the quinolinone scaffold with another known pharmacophore to create a hybrid molecule with dual or enhanced activity. For example, quinoline-based hydroxamic acid derivatives have been designed as dual inhibitors of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). acs.org This approach aims to address complex diseases like cancer by simultaneously targeting multiple pathways. acs.orgacs.org
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD can be employed. Using techniques like active site homology modeling, inhibitors can be designed to fit precisely into the target's binding site. This method was used to develop potent inhibitors of cyclin-dependent kinase 5 (CDK5), a target for neurodegenerative disorders. nih.gov
Scaffold Hopping and Diversification: Starting from a basic quinolinone core, diverse functional groups are introduced at various positions (e.g., N-1, C-4, C-7) to create a library of compounds. This allows for systematic exploration of the SAR and optimization of activity against targets ranging from fungal succinate (B1194679) dehydrogenase to various protein kinases. nih.govnih.gov
Theoretical Approaches to SAR: Quantum Chemical Insights into Substituent Effects
Computational and theoretical methods provide powerful insights into the SAR of quinolinone derivatives, complementing experimental studies.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate the electronic properties and geometries of molecules. DFT studies on N-1 benzyl quinolinones have been used to determine optimized geometries and dihedral angles, which show good agreement with experimental X-ray crystallography data. nih.gov Such calculations can elucidate how substituents alter the electron distribution within the molecule. For instance, studies on substituted quinolines show a linear relationship between the Hammett parameters of substituents and the molecule's basicity (pKa) in both ground and excited states, quantifying the electronic influence of these groups. researchgate.net These methods are also employed to predict electronic properties relevant to optoelectronics, such as frontier molecular orbital (FMO) energies. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methodologies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build statistical models that correlate the 3D properties of molecules with their biological activities. These models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, thereby guiding the design of more potent compounds. frontiersin.org
Molecular Docking and Dynamics: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, helping to understand key interactions at the atomic level. frontiersin.org Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the molecular interactions. frontiersin.org
These theoretical approaches are integral to modern drug design, enabling a more rational and efficient exploration of the chemical space around the versatile quinolin-2(1H)-one scaffold.
Q & A
Q. What are the common synthetic routes for 1-Benzyl-4,7-dimethylquinolin-2(1H)-one?
Methodological Answer: The compound can be synthesized via cyclization or condensation reactions. Key approaches include:
- Cyclization of N-substituted benzylamines : Reacting N-benzyl precursors (e.g., N-methyl-2-aminobenzyl alcohol) with anhydrides (e.g., acetic anhydride) under reflux conditions. This method is efficient for introducing the benzyl group at the 1-position .
- Pictet-Spengler Reaction : Using N-methyltryptamine with aldehydes in acidic conditions to form the quinoline core. This route is advantageous for high yields and scalability .
- Multicomponent Reactions : Combining benzylamine, methyl acrylate, and ketones under nitrogen, followed by purification via fractional distillation (e.g., as described for analogous compounds) .
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Cyclization | 60-85 | Reflux with Ac₂O | |
| Pictet-Spengler | 70-90 | Acid catalyst (e.g., HCl) | |
| Multicomponent Reaction | 80-85 | N₂ atmosphere, MeOH solvent |
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., benzyl protons at δ 7.28 ppm, carbonyl carbons at ~170 ppm). Overlapping signals (e.g., diastereotopic protons) may require 2D NMR (COSY, HSQC) for resolution .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or EI-MS (e.g., [M+H]⁺ for C₁₉H₁₉NO₂ at m/z 294.14) .
- X-ray Crystallography : Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, dihedral angles between quinoline and benzyl groups are critical for conformational analysis .
Advanced Research Questions
Q. How do substituents on the quinolin-2(1H)-one core influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -F, -Br) : Enhance antimicrobial activity by increasing membrane permeability. For example, fluoro-substituted derivatives show MIC values of 16–32 μg/mL against P. aeruginosa .
- Benzyl group at N-1 : Improves lipophilicity, aiding penetration into bacterial cells. Analogous compounds with bulkier substituents (e.g., 4-methyl) exhibit reduced activity due to steric hindrance .
Q. Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | Substituent | MIC (μg/mL) vs. P. aeruginosa | Reference |
|---|---|---|---|
| 6a | 3-Fluoro-benzamide | 16 | |
| 6b | 4-Methyl-benzamide | >64 |
Q. What challenges arise in resolving crystallographic data for this compound?
Methodological Answer:
Q. How to address discrepancies in NMR data during structural elucidation?
Methodological Answer:
- Dynamic Effects : Rotameric equilibria in the benzyl group can split signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks at higher temperatures .
- Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl₃) are free from residual protons. For example, water in DMSO-d₆ may obscure hydroxyl protons .
- Stereochemical Ambiguities : Employ NOESY/ROESY to confirm spatial proximity of substituents (e.g., benzyl to methyl groups) .
Q. What computational tools aid in optimizing reaction conditions for synthesis?
Methodological Answer:
- Retrosynthetic Analysis : Use AI-driven tools (e.g., Reaxys, Pistachio) to predict feasible routes. For instance, highlights automated pipelines for one-step synthesis .
- Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps (e.g., cyclization barriers in Pictet-Spengler reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
